SiR-tetrazine
Description
Properties
Molecular Formula |
C36H35N7O3Si |
|---|---|
Molecular Weight |
641.8 g/mol |
IUPAC Name |
3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxo-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]spiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |
InChI |
InChI=1S/C36H35N7O3Si/c1-42(2)25-12-15-28-31(18-25)47(5,6)32-19-26(43(3)4)13-16-29(32)36(28)30-17-24(11-14-27(30)35(45)46-36)34(44)37-20-22-7-9-23(10-8-22)33-40-38-21-39-41-33/h7-19,21H,20H2,1-6H3,(H,37,44) |
InChI Key |
RYISHELXGDAHFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCC6=CC=C(C=C6)C7=NN=CN=N7)C(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Core Synthesis of Silicon Rhodamine (SiR)
The silicon rhodamine core forms the foundation of SiR-tetrazine. Its synthesis begins with bis(2-bromophenyl)silane intermediates, which undergo a three-step protocol:
- Lithium-Bromine Exchange : Treatment with lithium reagents generates aryl lithium species.
- Transmetalation to Magnesium : Addition of MgBr₂·OEt₂ stabilizes intermediates for electrophilic trapping.
- Electrophile Addition : Reaction with phthalic anhydride or derivatives forms the xanthene structure.
Example :
Bis(5-methoxy-2-bromophenyl)silane reacts with phthalic anhydride under optimized conditions to yield SiR-MOM (methoxymethyl-protected SiR). Deprotection with trifluoroacetic acid (TFA) produces SiR (λₐbs = 652 nm, ε = 1.0×10⁵ M⁻¹cm⁻¹).
Key Data :
| Intermediate | Yield (%) | λₐbs (nm) | λₑm (nm) |
|---|---|---|---|
| SiR-MOM | 60 | 640 | 660 |
| SiR (deprotected) | 95+ | 652 | 674 |
This compound exhibits fluorogenicity due to photoinduced electron transfer (PET) from the excited SiR core to the tetrazine. Quenching efficiency (Φ = 0.007) increases until tetrazine reacts with dienophiles, restoring fluorescence (Φ = 0.45). Modifications to the tetrazine’s electron-withdrawing groups (e.g., methyl substitution) enhance stability and reactivity.
Comparison of Tetrazine Derivatives :
| Tetrazine Type | Reaction Rate with TCO (k, M⁻¹s⁻¹) | Turn-On Ratio |
|---|---|---|
| H-Tetrazine | 1.2×10³ | 95 |
| Me-Tetrazine | 2.5×10³ | 123 |
Purification and Characterization
Post-synthesis, this compound is purified via:
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients.
- HPLC : C18 columns for analytical validation (purity >95%).
Characterization Data :
- HRMS : [M+H]⁺ = 641.8 (calc. 641.8).
- NMR : Aromatic protons at δ 8.58–7.54 ppm confirm tetrazine attachment.
Challenges and Solutions
- Instability of Tetrazine : Storage at <-20°C in anhydrous DMSO prevents degradation.
- Byproduct Formation : Slow addition of NaNO₂ during oxidation minimizes diazonium byproducts.
Applications in Live-Cell Imaging
This compound’s cell permeability (logP = 2.1) and fluorogenicity enable wash-free imaging. Example protocol:
Chemical Reactions Analysis
SiR-tetrazine undergoes several types of chemical reactions, primarily involving bioorthogonal chemistry. It reacts with dienophiles in inverse electron demand Diels-Alder reactions, forming highly strained bicyclic intermediates . Common reagents used in these reactions include trans-cyclooctene and bicyclononyne . The major products formed from these reactions are multi-substituted pyridazines .
Scientific Research Applications
Key Properties:
- Absorption Wavelength : 652 nm
- Emission Wavelength : 674 nm
- Molecular Weight : 641.8 g/mol
- Photostability : High
- Fluorogenic Nature : Allows for increased signal detection upon reaction with target molecules .
Applications in Live-Cell Imaging
This compound's compatibility with various fluorescent proteins (e.g., GFP, mCherry) allows for multiplexed imaging in live cells. Its high cell permeability minimizes phototoxicity, making it ideal for long-term observations of cellular dynamics .
Case Study: Visualization of Actin Dynamics
In a study involving rat hippocampal neurons, this compound was utilized to label actin filaments, providing insights into actin dynamics during neuronal development. The results demonstrated that this compound effectively labeled F-actin without significantly altering cellular processes at concentrations below 100 nM .
Super-Resolution Microscopy
This compound is particularly beneficial in super-resolution techniques such as stimulated emission depletion microscopy (STED) and single-molecule localization microscopy (SMLM). These methods allow researchers to visualize subcellular structures at nanometer resolution.
Table 1: Comparison of Imaging Techniques Using this compound
| Technique | Resolution | Application |
|---|---|---|
| Stimulated Emission Depletion | < 50 nm | Visualization of microtubules |
| Single-Molecule Localization | < 20 nm | Tracking individual proteins |
In STED microscopy, this compound's properties enable the visualization of microtubule structures with high fidelity, enhancing our understanding of cytoskeletal dynamics .
Protein Labeling and Engineering
The ability to incorporate unnatural amino acids (UAAs) into proteins has revolutionized protein engineering. This compound facilitates site-specific labeling of proteins through bioorthogonal reactions.
Case Study: Neurofilament Protein Labeling
Research involving neurofilament proteins demonstrated that this compound could be used to label specific protein constructs efficiently. The study highlighted the successful incorporation of UAAs into neurofilament networks in primary mouse cortical neurons, showcasing the versatility of this compound in protein studies .
Advantages Over Conventional Dyes
This compound offers several advantages compared to traditional fluorescent dyes:
Mechanism of Action
The mechanism of action of SiR-tetrazine involves its rapid reaction kinetics in bioorthogonal chemistry. The inverse electron demand Diels-Alder reaction with dienophiles is the most rapid bioorthogonal reaction, with fast kinetics up to 10^7 M−1 s−1 . This reaction is efficient in drug delivery, single-cell detection, and immuno-PET imaging .
Comparison with Similar Compounds
Key Findings :
- This compound’s NIR emission minimizes cellular autofluorescence and phototoxicity, outperforming visible-light probes like TMR-tetrazine in deep-tissue imaging .
- Despite lower fluorogenicity compared to TMR-tetrazine (~76-fold fluorescence enhancement), this compound’s cell permeability and NIR compatibility make it superior for dynamic processes in living systems .
- Rhodamine-tetrazine, while bright, is restricted to fixed cells due to poor membrane permeability .
2.2 Other NIR Fluorogenic Probes
Key Findings :
- TBET (triarylethylene-triamine)-based probes exhibit higher fluorogenicity (~50-fold) but require complex synthesis and lack the cell permeability of this compound .
- Cy5-tetrazine, though spectrally similar, suffers from slower kinetics and lower fluorogenicity, limiting its utility in real-time tracking .
2.3 Structural Modifications and Performance
This compound’s labeling efficiency and kinetics are influenced by linker design:
- Alkyl vs. Phenyl Linkers : Phenyl-linked this compound (e.g., compound 15 ) shows faster IEDDA kinetics (~3,000 M⁻¹s⁻¹) than alkyl-linked derivatives (~1,000 M⁻¹s⁻¹) due to reduced steric hindrance .
- Trifluoromethyl Substitution : Derivatives with trifluoromethyl groups enhance reaction rates by stabilizing the transition state during IEDDA .
Limitations and Challenges
Q & A
Q. What are the key optical properties of SiR-tetrazine, and how do they influence its utility in live-cell imaging?
this compound exhibits excitation/emission maxima at 652/674 nm, enabling near-infrared (NIR) imaging with reduced background autofluorescence and deeper tissue penetration . Its fluorescence turn-on ratio increases in polar environments due to a structural shift from a non-fluorescent spirocyclic form to a fluorescent zwitterionic state, as demonstrated in water-dioxane mixtures (dielectric constant 4.50) . These properties make it ideal for dynamic live-cell imaging, particularly in tracking intracellular processes like viral uncoating (e.g., HIV-1 capsid dynamics) .
Q. How is this compound synthesized, and what modifications improve its reactivity in bioorthogonal labeling?
Synthesis involves nucleophilic addition of aryl lithium reagents to a silicon-xanthone intermediate, followed by aldehyde condensation to form Br-SiR derivatives. To enhance reaction kinetics in inverse electron-demand Diels-Alder (IEDDA) reactions, a trifluoromethylphenyl-substituted tetrazine (compound 9 ) was synthesized via Zn(OTf)₂-catalyzed Pinner reaction and O-methylation. Subsequent Heck coupling with SiR derivatives yielded alkyl-linked (11 ) and phenyl-linked (15 ) this compound variants, improving labeling efficiency .
Q. What solubility and storage conditions are critical for maintaining this compound stability?
this compound is soluble in water and organic solvents (e.g., DMSO, PBS) but should be dissolved fresh before use to avoid degradation. Storage at -20°C in desiccated, light-protected conditions preserves stability .
Advanced Research Questions
Q. How can this compound’s fluorescence turn-on ratio be optimized for super-resolution microscopy (SRM)?
Structural modifications, such as alkyl vs. phenyl linkers and N-alkylation patterns, significantly affect fluorescence turn-on ratios. For example, alkyl-linked derivatives (e.g., compound 11 ) exhibit faster IEDDA kinetics and higher fluorogenicity in SRM applications, enabling sub-100 nm resolution in cytoskeletal protein imaging (e.g., vimentin) . Polar solvent systems further stabilize the zwitterionic form, enhancing signal-to-noise ratios in SRM .
Q. What experimental strategies address low colocalization efficiency in this compound labeling of viral cores?
In HIV-1 CA* labeling, incomplete colocalization (58.9% with p24) may arise from amber codon suppression inefficiency or competing click reactions. To mitigate this:
Q. How do structural variants of this compound impact labeling kinetics in neuronal imaging?
In live neurons, NFLK363TAG mutants show higher labeling efficiency with this compound compared to other TAG positions (e.g., NFLR438TAG aggregates). Key factors include:
Q. What methodological steps resolve contradictions in this compound’s performance across different biological models?
Discrepancies in fluorescence intensity or labeling efficiency may stem from:
- Environmental polarity : Validate solvent dielectric constants (e.g., using water-dioxane mixtures) to confirm structural states .
- Cell permeability : Compare labeling in permeabilized vs. intact cells (e.g., saponin treatment for HIV-1 pseudovirus cores) .
- Reaction timing : Adjust incubation periods (e.g., 20–60 minutes post-infection for viral core labeling) .
Methodological Considerations
Q. How to design a protocol for this compound-based drug delivery system tracking?
- Labeling : Conjugate this compound to drug carriers (e.g., nanoparticles) via iEDDA with TCO-modified ligands.
- Imaging : Use time-lapse NIR microscopy to monitor distribution in vivo, ensuring ≤250 nM dye concentration to avoid quenching .
- Controls : Include WT CA pseudoviruses or unlabeled carriers to assess background signals .
Q. What analytical methods quantify this compound’s bioorthogonal reaction efficiency?
- HPLC-MS : Monitor tetrazine-TCO conjugation yields .
- Fluorescence titration : Measure turn-on ratios in solvents of varying polarity .
- Western blotting : Confirm target-specific labeling (e.g., anti-FLAG for NFL mutants) .
Data Interpretation and Validation
Q. How to validate this compound’s specificity in multicolor SRM experiments?
- Spectral unmixing : Use distinct fluorophores (e.g., this compound + AF568) with non-overlapping emission profiles .
- Cross-reactivity tests : Incubate dye with non-target biomolecules (e.g., WT CA) to confirm no off-target binding .
- Quantitative colocalization : Calculate Pearson coefficients for ≥3 independent replicates to ensure statistical rigor .
Q. What statistical approaches address variability in this compound’s labeling efficiency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
